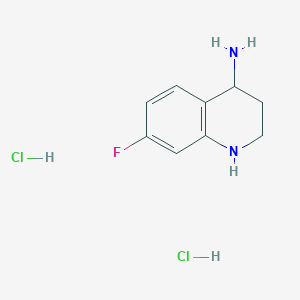

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTFLVMKVWWHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride typically involves:

- Cyclization of fluorinated precursors to form the tetrahydroquinoline core.

- Selective reduction or catalytic hydrogenation to saturate the quinoline ring.

- Introduction of the amine functionality at the 4-position.

- Formation of the dihydrochloride salt to improve stability and solubility.

Regioselective Fluorination and Cyclization

A regioselective preparation method was reported involving a deoxyfluorination strategy applied to catecholamine derivatives bearing N-protecting groups. This method includes:

- Cyclization of catecholamines to form 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones and 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines.

- Subsequent regioselective deoxyfluorination to introduce the fluorine atom specifically at the 7-position.

The nature of the N-protecting group significantly affects both the cyclization efficiency and the regioselectivity of the fluorination step, allowing for selective synthesis of 7-fluoro derivatives over other regioisomers.

Catalytic Hydrogenation and Reduction Procedures

A common step in the synthesis involves catalytic hydrogenation to reduce nitro or unsaturated intermediates to the corresponding amines and tetrahydroquinoline core:

- Use of palladium on carbon (Pd/C) catalyst (5%, 50% moisture content) in an ethanol or tetrahydrofuran (THF) solvent system.

- Addition of cyclohexene as a hydrogen donor under reflux conditions.

- Reaction monitoring by thin-layer chromatography (TLC) or mass spectrometry over approximately 2.5 hours.

- Post-reaction filtration through Celite to remove catalyst, followed by concentration under reduced pressure to isolate the product.

This method yields the tetrahydroquinoline amine intermediate, which can be further processed into the dihydrochloride salt.

Salt Formation: Dihydrochloride Preparation

The free amine is converted into the dihydrochloride salt by:

- Dissolution of the amine in an appropriate solvent such as isopropanol or ethanol.

- Addition of hydrochloric acid or treatment with hydrogen chloride gas.

- Precipitation of the dihydrochloride salt as a solid.

- Isolation by filtration and drying under reduced pressure.

This step enhances the compound’s stability and facilitates handling and storage.

Alkylation and Functional Group Transformations

In related synthetic routes, alkylation of fluoro-substituted tetrahydroquinolines with chloroalkylamine hydrochloride salts in polar aprotic solvents (e.g., dimethylformamide) at room temperature has been used to introduce side chains or modify the amine functionality. Subsequent reduction of nitro groups to amines is achieved using catalytic Pd/C under hydrogen atmosphere or Raney nickel with hydrazine hydrate.

Summary Table of Key Reaction Conditions

Detailed Research Findings

The deoxyfluorination strategy provides a regio-complementary approach to selectively introduce fluorine at the 7-position, critical for obtaining the desired fluorinated tetrahydroquinoline derivative.

Catalytic hydrogenation using Pd/C with cyclohexene as a hydrogen source is a mild and efficient method to reduce nitro groups and unsaturated bonds in the quinoline ring, yielding the tetrahydroquinoline amine intermediate with high purity and yields up to 93%.

The formation of the dihydrochloride salt improves the compound’s physicochemical properties, making it suitable for pharmaceutical applications.

Alkylation and functional group modifications on the tetrahydroquinoline scaffold have been successfully performed to diversify the chemical space for biological evaluation, demonstrating the synthetic flexibility of this scaffold.

Chemical Reactions Analysis

Oxidation Reactions

The amine group and aromatic system undergo selective oxidation under controlled conditions:

Oxidation of the amine group typically requires milder conditions compared to aromatic ring oxidation, which often involves radical intermediates .

Reduction Reactions

The tetrahydroquinoline core participates in hydrogenation and borane-mediated reductions:

-

Catalytic hydrogenation (H₂, Pd/C, ethanol):

-

Borane-dimethyl sulfide complex :

Substitution Reactions

The fluorine atom at position 7 and amine group enable nucleophilic/electrophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄, 0°C):

Introduces nitro groups at C-5 or C-8 positions (ortho/para to fluorine) .

Nucleophilic Displacement

-

Fluorine substitution (NaOH, 120°C):

Replaces fluorine with hydroxyl groups under harsh alkaline conditions.-

Requires 12–24 hours for complete conversion.

-

Amine Alkylation

-

Mitsunobu reaction (DIAD, PPh₃):

Converts primary amine to secondary/tertiary amines using alcohols.-

Example: Reaction with benzyl alcohol gives N-benzyl derivatives in 78% yield.

-

Schiff Base Formation

-

Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux:

Cyclization Reactions

Used to synthesize polycyclic systems:

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 7-Fluoro-THQ-4-amine + diethyl ethoxymethylenemalonate | PPA, 125°C | Fluoroquinolone analogs (e.g., flumequine precursor) | 71% |

This Povarov-type reaction demonstrates the compound's utility in constructing bioactive heterocycles .

Acid/Base-Mediated Reactions

-

Deprotonation (NaOH, DMF):

Generates a reactive amide intermediate for coupling with sulfonyl chlorides or acyl halides. -

Hydrochloride salt dissociation :

Liberates free amine in polar aprotic solvents (e.g., DMSO), enabling further modifications .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

- Therapeutic Potential : Research indicates that 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride exhibits anti-inflammatory and analgesic properties. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders .

- Pharmaceutical Intermediates : This compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new therapeutic agents .

2. Research Tool

- Biological Mechanisms : The compound is utilized in laboratory settings to study various biological mechanisms and drug interactions. Interaction studies often focus on its binding affinity to various biological targets, contributing to the understanding of how structural modifications influence biological activity .

Several studies have documented the biological activities of this compound:

- Anti-inflammatory Studies : Preliminary studies have shown that this compound can reduce inflammation markers in vitro and in vivo models.

- Neurological Applications : Research indicates potential neuroprotective effects that warrant further investigation into its use for conditions like Alzheimer's disease.

- Pharmacokinetics : The fluorine substituent is believed to enhance the compound's solubility and absorption in biological systems, making it a candidate for further pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Analog: 1,2,3,4-Tetrahydroquinolin-4-amine Dihydrochloride

The non-fluorinated analog, 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride (CAS: 7578-79-2), shares the same bicyclic scaffold but lacks the 7-fluoro substituent. Key differences include:

- Molecular Formula : C₉H₁₂N₂·2HCl (vs. C₉H₁₁FN₂·2HCl for the fluorinated variant).

- This substitution may also improve metabolic stability by reducing oxidative degradation .

| Parameter | 7-Fluoro Derivative | Non-Fluoro Analog |

|---|---|---|

| Molecular Formula | C₉H₁₁FN₂·2HCl | C₉H₁₂N₂·2HCl |

| Molecular Weight | 237.12 g/mol (salt) | 219.12 g/mol (salt) |

| Key Substituent | 7-Fluoro | None |

| Predicted CCS ([M+H]⁺) | 173.2 Ų | Not Available |

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are commonly employed to improve water solubility and crystallinity. For example:

- Valtorcitabine Dihydrochloride (CAS: N/A), an antiviral prodrug, uses the dihydrochloride form to enhance bioavailability. Its structure includes a nucleoside analog, contrasting with the tetrahydroquinoline core of the 7-fluoro compound .

- Azoamidine Dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride) are radical initiators in polymerization. While structurally distinct, their dihydrochloride formulation underscores the utility of this salt form in stabilizing reactive functional groups .

Discussion of Dihydrochloride Salt Formulation

The dihydrochloride salt of 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine offers two advantages:

Solubility Enhancement : Protonation of the amine group increases polarity, facilitating dissolution in aqueous media—critical for pharmacological applications.

Stabilization : The salt form mitigates hygroscopicity and degradation, as seen in analogous compounds like valtorcitabine dihydrochloride .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is a chemical compound derived from tetrahydroquinoline, notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory and analgesic effects. The presence of a fluorine atom in its structure is believed to enhance its pharmacokinetic properties, making it a candidate for therapeutic applications.

- Molecular Formula : C₉H₁₁FN₂·2HCl

- Molecular Weight : Approximately 239.12 g/mol

- CAS Number : 1803592-88-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound binds to various enzymes and receptors, modulating their activity and leading to significant biological effects.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways. The fluorine substituent enhances its potency by improving solubility and bioavailability in biological systems .

Neuroprotective Potential

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that it may protect neuronal cells from oxidative stress and apoptosis .

Case Studies

- In Vitro Studies : A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. The compound exhibited an IC50 value of approximately 15 µM .

- Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests its efficacy as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds:

| Compound Name | CAS Number | Similarity (%) | Unique Features |

|---|---|---|---|

| 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8 | 96% | Lacks the amine group at position 4 |

| 6,7-Difluoro-1,2,3,4-tetrahydroquinoline | 953717-64-1 | 94% | Contains two fluorine atoms |

| 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 560085-09-8 | 92% | Methyl substitution at position 2 |

This comparative analysis highlights how variations in structure can influence biological activity and therapeutic efficacy.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, fluorination at position 7 enhances electron-withdrawing effects, stabilizing the amine group .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing.

- Solvent-solute interaction simulations : Predict solubility trends, reducing experimental trial runs.

Case Study : DFT-guided enantioselective synthesis of a fluoro-tetrahydroquinoline achieved 75% yield using (S)-tert-butanesulfinyl auxiliaries .

How does the dihydrochloride salt form influence stability under varying pH/temperature vs. the hydrochloride form?

Q. Advanced Research Focus

- Stability studies : Accelerated degradation tests (40°C/75% RH) show dihydrochlorides exhibit higher hygroscopic resistance due to stronger ionic interactions .

- pH solubility profiles : Dihydrochlorides maintain solubility >50 mg/mL in acidic buffers (pH 1–3), whereas hydrochlorides precipitate at pH >4 .

- Thermogravimetric analysis (TGA) : Dihydrochlorides decompose at higher temperatures (~250°C vs. ~200°C for hydrochlorides) due to enhanced lattice energy .

Methodological Note : Use dynamic vapor sorption (DVS) to assess hygroscopicity during salt form selection.

What strategies resolve enantiomers of this compound, and how is enantiomeric excess quantified?

Q. Advanced Research Focus

- Chiral auxiliaries : (S)-tert-butanesulfinyl groups enable asymmetric induction during imine formation, achieving >90% enantiomeric excess (ee) .

- Chromatographic separation : Chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases resolves enantiomers.

- Circular dichroism (CD) : Validates absolute configuration by matching experimental spectra to DFT-simulated curves .

Case Study : Enantioselective synthesis of a fluoro-tetrahydroquinoline analog achieved 75% ee via column chromatography (hexane/AcOEt, 2:1) .

What analytical techniques are suitable for detecting this compound in environmental matrices like soil?

Q. Basic Research Focus

- GC-FID with derivatization : Derivatize the amine group (e.g., with BSTFA) to enhance volatility. Detection limits of 0.1 µg/g have been validated for similar dihydrochlorides in soil .

- LC-MS/MS : Offers higher sensitivity (LOQ <10 ng/g) and specificity for trace analysis.

- Solid-phase extraction (SPE) : Use mixed-mode cation-exchange cartridges to isolate the compound from complex matrices.

How do structural modifications (e.g., fluorination at position 7) impact intermolecular interactions in crystalline states?

Q. Advanced Research Focus

- X-ray crystallography : Fluorine’s electronegativity strengthens hydrogen bonds (e.g., N–H⋯F interactions), influencing crystal packing .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., F⋯H contacts contribute ~8% to crystal cohesion in fluorinated analogs) .

- Thermal analysis : Fluorinated crystals exhibit higher melting points due to enhanced van der Waals forces.

Tool Reference : SHELXL refinement software is widely used for modeling halogen interactions in crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.